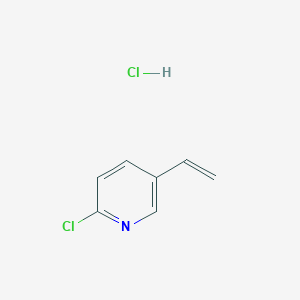

2-Chloro-5-ethenylpyridine;hydrochloride

Description

Properties

IUPAC Name |

2-chloro-5-ethenylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN.ClH/c1-2-6-3-4-7(8)9-5-6;/h2-5H,1H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMPDDUAZXMMOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethenylpyridine;hydrochloride typically involves the chlorination of 5-ethenylpyridine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

Starting Material: 5-Ethenylpyridine

Chlorinating Agent: Thionyl chloride (SOCl2)

Reaction Conditions: Reflux

The reaction yields 2-Chloro-5-ethenylpyridine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethenylpyridine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or diols.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

Addition Reactions: Electrophiles (e.g., HCl, Br2), solvents (e.g., dichloromethane), and room temperature.

Oxidation Reactions: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane), and room temperature.

Major Products

Substitution: 2-Amino-5-ethenylpyridine, 2-Thio-5-ethenylpyridine

Addition: 2-Chloro-5-(2-chloroethyl)pyridine

Oxidation: 2-Chloro-5-ethenylpyridine epoxide

Scientific Research Applications

2-Chloro-5-ethenylpyridine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethenylpyridine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ethenyl group contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Chloro-5-ethenylpyridine hydrochloride with key analogs based on substituents, molecular properties, and applications derived from the evidence:

Table 1. Comparative Analysis of 2-Chloro-5-ethenylpyridine Hydrochloride and Analogous Compounds

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates : Compounds like 5-(Chloromethyl)-2-methoxypyridine HCl are critical in synthesizing APIs (Active Pharmaceutical Ingredients), including antihistamines and antipsychotics .

- Agrochemical Precursors : 2-Chloro-5-nitropyridine derivatives are precursors to herbicides and insecticides, leveraging nitro group reactivity for further functionalization .

- CNS Drug Candidates : The piperidinyl and trifluoromethyl groups in 2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine HCl enhance blood-brain barrier penetration, making it relevant for neurological disorders .

Research Findings and Key Observations

Synthetic Efficiency : Chloropyridines with substituents at positions 2 and 5 are often synthesized via palladium-catalyzed cross-coupling or halogenation reactions, as evidenced by methods for related compounds .

Stability Considerations : Hydrochloride salts (e.g., 5-(Chloromethyl)-2-methoxypyridine HCl) improve solubility and stability compared to free bases, critical for pharmaceutical formulations .

Biological Activity

2-Chloro-5-ethenylpyridine;hydrochloride, a compound of significant interest in the fields of chemistry and biology, is primarily known for its utility as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chlorine atom and an ethenyl group attached to a pyridine ring. This structure contributes to its reactivity and potential biological interactions. The compound's molecular formula is C₅H₄ClN, and it is often studied for its enzyme inhibition properties and receptor binding capabilities due to its structural similarity to other biologically active pyridine derivatives.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit enzyme activity by forming covalent bonds with active site residues or competing with natural substrates. This interaction is facilitated by the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the ethenyl group.

- Receptor Binding : Its structural similarity to other pyridine derivatives allows it to bind to specific receptors, potentially influencing various signaling pathways within cells.

1. Pharmaceutical Development

Research indicates that this compound is being investigated for its potential therapeutic effects. It serves as a lead compound in the development of new drugs targeting specific molecular pathways, particularly those involved in cancer and other diseases.

2. Microbial Degradation

A notable study focused on the microbial degradation of this compound by Cupriavidus sp. strain CNP-8 revealed its potential as a sole carbon and nitrogen source for bacterial growth. The strain demonstrated the ability to utilize this compound effectively, indicating its biodegradability and potential application in bioremediation efforts .

3. Toxicity Studies

Toxicity assessments have been conducted using zebrafish embryos, where various derivatives of chlorinated pyridines were evaluated for their biological activity and toxicity levels. Such studies are crucial for understanding the environmental impact and safety profile of compounds like this compound .

Case Studies

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Immediate eye rinsing (15 min) and medical consultation for prolonged exposure .

How do computational chemistry approaches aid in predicting reactivity in nucleophilic substitution reactions?

Q. Advanced

- Molecular Orbital Analysis : Identify electrophilic centers using HOMO-LUMO gaps (e.g., via Gaussian software).

- Transition State Modeling : Simulate reaction pathways for SNAr (nucleophilic aromatic substitution) mechanisms.

- Solvent Effects : COSMO-RS calculations to predict solvation energies in polar aprotic solvents .

What are the common impurities in this compound, and how are they identified?

Basic

Typical impurities include:

- Unreacted precursors : 2-Chloro-5-bromopyridine (detected via GC-MS).

- Hydrolysis products : 5-Ethenylpyridin-2-ol (identified by HPLC retention time shifts).

- Isomeric byproducts : Use chiral columns or NMR NOE experiments to distinguish regioisomers .

What mechanistic insights explain byproduct formation during hydrochlorination?

Advanced

Byproducts (e.g., dimerized ethenyl derivatives) arise from:

- Radical Intermediates : Trapped via ESR spectroscopy under inert conditions.

- Acid Catalysis : Excess HCl promotes oligomerization; monitor pH during reaction quenching.

- Kinetic Control : Optimize reaction time and temperature to favor monomeric product .

How should controlled experiments assess catalytic efficiency in cross-coupling reactions?

Basic

Design experiments with:

- Variable Catalysts : Compare Pd(OAc)₂ vs. PdCl₂ with ligand libraries.

- Solvent Screening : Test DMF, THF, and toluene for polarity effects.

- Turnover Frequency (TOF) : Calculate using GC-MS peak integration at timed intervals .

What interdisciplinary approaches integrate structural biology with chemical modification studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.